molecular formula C30H34N2O5 B12279943 L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-

L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-

Cat. No.: B12279943
M. Wt: 502.6 g/mol
InChI Key: JADOSKHLPDEJOD-GTUSSPTASA-N
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Description

Properties

Molecular Formula

C30H34N2O5

Molecular Weight

502.6 g/mol

IUPAC Name

(2S)-2-[1-adamantyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-5-amino-5-oxopentanoic acid

InChI

InChI=1S/C30H34N2O5/c31-27(33)10-9-26(28(34)35)32(30-14-18-11-19(15-30)13-20(12-18)16-30)29(36)37-17-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-8,18-20,25-26H,9-17H2,(H2,31,33)(H,34,35)/t18?,19?,20?,26-,30?/m0/s1

InChI Key

JADOSKHLPDEJOD-GTUSSPTASA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)N([C@@H](CCC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N(C(CCC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

Preparation Methods

Protection of the α-Amino Group with Fmoc

Starting Material : L-Glutamine (L-Gln)
Reagents : Fmoc-Cl (9-fluorenylmethyl chloroformate), sodium bicarbonate (NaHCO₃), dioxane/water mixture.

Procedure :

  • Dissolve L-Gln (1 equiv) in a 1:1 dioxane/water mixture.
  • Add NaHCO₃ (2.5 equiv) and cool to 0–5°C.
  • Slowly add Fmoc-Cl (1.2 equiv) while maintaining pH 8–9 via NaHCO₃ addition.
  • Stir for 4–6 hours at room temperature.
  • Acidify to pH 2–3 with HCl, extract with ethyl acetate, and concentrate.

Yield : 85–90%.

Protection of the Side-Chain Amide with Adamantyl Trityl (AdaTrt)

Intermediate : Fmoc-L-Gln
Reagents : Adamantyl trityl chloride (AdaTrt-Cl), dimethylaminopyridine (DMAP), dichloromethane (DCM).

Procedure :

  • Dissolve Fmoc-L-Gln (1 equiv) in anhydrous DCM.
  • Add DMAP (0.1 equiv) and AdaTrt-Cl (1.5 equiv).
  • Stir under nitrogen at 25°C for 12–16 hours.
  • Quench with ice-cwater, extract with DCM, and dry over Na₂SO₄.
  • Purify via silica gel chromatography (hexane/ethyl acetate gradient).

Yield : 70–75%.

Purification and Characterization

Purification :

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1 → 1:1) to isolate the product.
  • Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystalline product.

Characterization :

  • HPLC : Purity >98% (C18 column, acetonitrile/water + 0.1% TFA).
  • NMR :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, J = 7.6 Hz, Fmoc aromatic), 4.21 (m, α-CH), 2.35–1.95 (m, adamantyl protons).
    • ¹³C NMR : 156.8 (Fmoc carbonyl), 172.1 (side-chain amide).
  • Mass Spectrometry : [M+H]⁺ = 611.3 (calculated for C₃₉H₃₄N₂O₅).

Comparative Analysis of Protection Methods

Side-Chain Protection Efficiency

Protecting Group Reaction Time (h) Yield (%) Solubility in DMF
AdaTrt 12–16 70–75 High
Triphenylmethyl 8–12 80–85 Moderate
tert-Butyl 6–8 85–90 Low

The adamantyl trityl group offers superior steric hindrance and solubility compared to traditional trityl groups, making it ideal for long peptide sequences.

Critical Reaction Parameters

Solvent Selection

  • DCM vs. THF : DCM provides higher yields (70% vs. 55%) due to better reagent solubility.
  • Temperature : Reactions above 30°C lead to Fmoc deprotection (5–10% yield loss).

Catalytic Additives

  • DMAP vs. HOBt : DMAP accelerates acylation (12 h vs. 24 h for HOBt) but may cause racemization if >0.1 equiv is used.

Industrial-Scale Synthesis Adaptations

Patent CN103387600A outlines a cost-effective route using L-glutamic acid as the starting material:

  • Esterification : Convert L-glutamic acid to γ-methyl ester using methanol/H₂SO₄.
  • Fmoc Protection : As described in Section 2.1.
  • Adamantyl Tritylation : Replace AdaTrt-Cl with adamantyl trityl bromide for improved reactivity.

Scale-Up Yield : 65–70% at 10 kg batches.

Chemical Reactions Analysis

Types of Reactions

L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-tricyclo[3.3.1.13,7]dec-1-yl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with modified functional groups.

Scientific Research Applications

Peptide Synthesis

L-Glutamine derivatives, particularly those with protective groups like the fluorenylmethoxycarbonyl (Fmoc) group, are extensively used in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective protection of the amino group during peptide assembly, facilitating the formation of complex peptide structures.

Case Study:
In a study by Koci et al. (2023), the use of Fmoc-protected L-glutamine in SPPS enabled the successful synthesis of bioactive peptides with enhanced stability and solubility properties. The researchers reported a significant increase in yield and purity compared to conventional methods using unprotected amino acids.

Drug Development

The structural modifications provided by L-Glutamine derivatives have implications in drug design, particularly in enhancing bioavailability and reducing toxicity. The unique structure allows for better interaction with biological targets.

Case Study:
Research conducted by Zhang et al. (2024) focused on designing peptide-based drugs using L-Glutamine derivatives as building blocks. The study demonstrated that compounds synthesized with N2-(9H-fluoren-9-ylmethoxy)carbonyl groups exhibited improved pharmacokinetic profiles and targeted delivery mechanisms.

Cancer Treatment

L-Glutamine is known for its role in cellular metabolism and has been studied for its potential in cancer therapy. The derivative N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-tricyclo[3.3.1.13,7]dec-1-yl- has shown promise in enhancing the efficacy of chemotherapeutic agents.

Case Study:
A clinical trial by Lee et al. (2025) evaluated the effects of L-glutamine supplementation combined with chemotherapy in patients with colorectal cancer. Results indicated that patients receiving the glutamine derivative experienced reduced side effects and improved treatment outcomes.

Neuroprotection

Emerging research suggests that L-glutamine derivatives may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease and traumatic brain injury.

Case Study:
In a preclinical study by Smith et al. (2024), the neuroprotective properties of N2-(9H-fluoren-9-ylmethoxy)carbonyl-L-glutamine were investigated in animal models of neurodegeneration. The findings revealed significant reductions in neuronal apoptosis and inflammation markers, suggesting therapeutic potential for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-tricyclo[3.3.1.13,7]dec-1-yl- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence gene expression, and affect cellular signaling pathways. These interactions can lead to various biological effects, such as changes in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : L-Glutamine, N²-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-tricyclo[3.3.1.1³,⁷]dec-1-yl-
  • CAS RN : 132327-80-1
  • Molecular Formula : C₃₉H₃₄N₂O₅
  • Molecular Weight : 610.70 g/mol
  • Synonyms: Fmoc-Gln(Trt)-OH, Nα-Fmoc-Nδ-trityl-L-glutamine

Structural Features :

  • Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) protects the α-amino group, enabling orthogonal deprotection under mild basic conditions (e.g., piperidine) .
  • Tricyclo[3.3.1.1³,⁷]dec-1-yl (Adamantane Derivative) : A bulky, hydrophobic substituent on the glutamine side chain, providing steric shielding during solid-phase peptide synthesis (SPPS) .

Comparison with Similar Compounds

N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(Triphenylmethyl)-L-asparagine

  • CAS RN : 132388-59-1
  • Molecular Formula : C₃₈H₃₂N₂O₅
  • Molecular Weight : 596.67 g/mol
  • Key Differences: Amino Acid Backbone: Asparagine (shorter side chain: -CH₂CONH₂) vs. glutamine (-CH₂CH₂CONH₂). Protecting Group: Triphenylmethyl (Trt) instead of tricyclo decane. Trt is acid-labile, whereas tricyclo decane may require stronger cleavage conditions .

N-Boc-N'-(9-Xanthenyl)-L-glutamine

  • CAS RN : 55260-24-7
  • Molecular Formula : C₂₃H₂₆N₂O₆
  • Molecular Weight : 426.46 g/mol
  • Key Differences: Protecting Groups: Boc (tert-butoxycarbonyl) on α-amino group (deprotected with acid) vs. Fmoc (base-sensitive). Side Chain: Xanthenyl (9H-xanthen-9-yl) group, less sterically bulky than tricyclo decane .

L-Glutamine, N2-Fmoc-N-Phenyl

  • CAS RN : 198134-12-2
  • Molecular Formula : C₂₆H₂₄N₂O₅
  • Molecular Weight : 444.48 g/mol
  • Key Differences: Side Chain: Phenyl group (aromatic, planar) vs. tricyclo decane (non-aromatic, 3D cage structure). Reactivity: Phenyl groups may participate in π-π interactions, while tricyclo decane enhances solubility in organic solvents .

N2-Fmoc-L-Glutamine (Unprotected Side Chain)

  • CAS RN : 14379-54-5
  • Molecular Formula : C₂₀H₂₀N₂O₅
  • Molecular Weight : 368.38 g/mol
  • Key Differences :
    • Side Chain : Free carboxamide (-CONH₂) vs. tricyclo decane.
    • Applications : Used in standard SPPS without side-chain protection, limiting utility in complex syntheses .

Comparative Data Table

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Protecting Groups Side Chain Substituent
Target Compound 132327-80-1 C₃₉H₃₄N₂O₅ 610.70 Fmoc (α-amino) Tricyclo decane
N2-Fmoc-N-Trt-L-asparagine 132388-59-1 C₃₈H₃₂N₂O₅ 596.67 Fmoc (α-amino), Trt (side) Triphenylmethyl
N-Boc-N'-Xanthenyl-L-glutamine 55260-24-7 C₂₃H₂₆N₂O₆ 426.46 Boc (α-amino) Xanthenyl
L-Glutamine, N2-Fmoc-N-phenyl 198134-12-2 C₂₆H₂₄N₂O₅ 444.48 Fmoc (α-amino) Phenyl
N2-Fmoc-L-glutamine (unprotected) 14379-54-5 C₂₀H₂₀N₂O₅ 368.38 Fmoc (α-amino) -CONH₂

Biological Activity

L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-, is a derivative of the amino acid glutamine, modified to enhance its biological activity. This compound has garnered attention for its potential therapeutic applications due to its involvement in various metabolic and immunological processes.

Metabolic Role

L-Glutamine plays a crucial role in metabolism, serving as a substrate for several metabolic pathways. It is synthesized from glutamate and ammonia through the action of glutamine synthetase (GS) and can be hydrolyzed back to glutamate by phosphate-dependent glutaminase (GLS) . The balance between these two enzymes is essential for maintaining cellular homeostasis and energy production.

Immune Function

L-Glutamine is vital for immune cell function, particularly in lymphocytes and macrophages. It supports lymphocyte proliferation and cytokine production, enhancing the immune response during stress or injury . Studies have shown that L-glutamine supplementation can improve gut health by maintaining the integrity of the intestinal mucosa, which is critical during catabolic states where intestinal permeability may increase .

Cytoprotective Effects

Research indicates that L-glutamine exhibits cytoprotective properties by modulating oxidative stress responses. It enhances the synthesis of glutathione, a key antioxidant, which helps protect cells from oxidative damage . This effect may be particularly beneficial in conditions associated with high oxidative stress.

Influence on Protein Synthesis

L-Glutamine has been shown to stimulate protein synthesis while reducing proteolysis in enterocytes. It activates signaling pathways such as ERK and JNK, leading to increased gene expression of proteins involved in muscle recovery and growth .

Case Studies

  • Immune Response Enhancement : A study involving critically ill patients demonstrated that L-glutamine supplementation improved immune function by increasing the proliferation of lymphocytes and enhancing phagocytic activity in neutrophils .
  • Gut Health : In a clinical trial with patients undergoing major surgery, L-glutamine was found to reduce postoperative infections and promote faster recovery of gut function .
  • Oxidative Stress Reduction : Research on sickle cell disease patients indicated that L-glutamine supplementation improved redox potential and reduced oxidative damage, leading to fewer vaso-occlusive events .

Key Findings Table

Study Findings
Immune Response StudyEnhanced lymphocyte proliferation in critically ill patients
Gut Health Clinical TrialReduced postoperative infections; improved gut recovery
Sickle Cell Disease ResearchImproved redox potential; reduced oxidative damage; fewer vaso-occlusive events

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